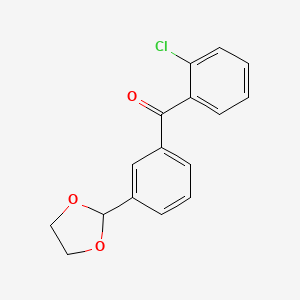

![molecular formula C10H10ClN3O B1328053 [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine CAS No. 1017782-52-3](/img/structure/B1328053.png)

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

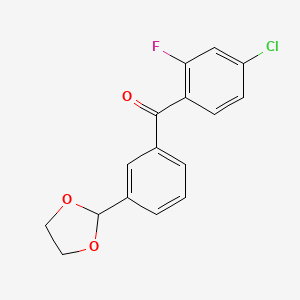

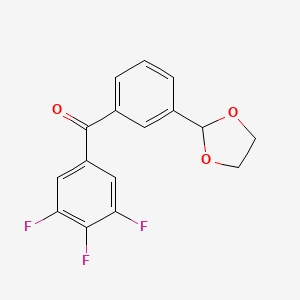

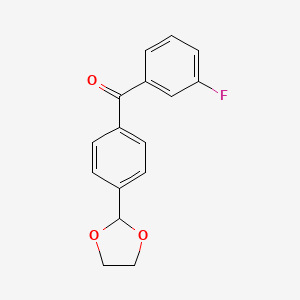

The compound “[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and HRMS . The presence of the oxadiazole ring and the chlorophenyl group would be evident in the spectroscopic data .Chemical Reactions Analysis

The chemical reactivity of such compounds would largely depend on the functional groups present in the molecule. The oxadiazole ring is generally stable under normal conditions, but can participate in various reactions under specific conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted based on their structure. For example, the presence of the oxadiazole ring and the chlorophenyl group would likely make the compound relatively non-polar .Applications De Recherche Scientifique

Antimicrobial Evaluation

- Synthesized derivatives of 1,3,4-oxadiazole, similar to the compound , have demonstrated significant antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Polymer Material Development

- 1,3,4-oxadiazole derivatives have been used to develop blue light-emitting polyamide and poly(amide-imide)s. These polymers exhibit high thermal stability and good solubility in organic solvents, making them potentially useful for various applications (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Anti-inflammatory Activities

- Some oxadiazole derivatives have been synthesized and evaluated for anti-inflammatory activity. These compounds showed significant anti-inflammatory properties, suggesting their potential use in therapeutic applications (Koksal, Yarim, Erdal, & Bozkurt, 2013).

Cancer Research

- In cancer research, certain 1,3,4-oxadiazole derivatives have shown potent cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Mahanthesha, T., & Bodke, 2021).

Antitubercular Activity

- Some oxadiazole derivatives have been investigated for their antitubercular activity against Mycobacterium tuberculosis, showing moderate activity and suggesting their potential use in anti-tuberculosis treatments (Al-Tamimi, Mary, Miniyar, Al-Wahaibi, El-Emam, Armaković, & Armaković, 2018).

Lipase and α-Glucosidase Inhibition

- Oxadiazole derivatives have been evaluated for their inhibitory effects on enzymes like lipase and α-glucosidase, suggesting their potential application in the treatment of conditions like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Mécanisme D'action

Target of Action

Similar compounds have been known to target various cellular components, affecting their function and leading to a range of biological responses .

Mode of Action

It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Biochemical Pathways

Similar compounds have been known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been known to exert a variety of effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that oxadiazole derivatives have been associated with a wide range of biological activities . They have been reported to possess antifungal , antiviral , and antineoplastic properties

Cellular Effects

Preliminary studies suggest that certain oxadiazole derivatives may inhibit the growth of tumor cells

Molecular Mechanism

It is known that the activities of nitro-substituted heteroaromatic carboxamides can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group

Propriétés

IUPAC Name |

1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-12-6-9-13-14-10(15-9)7-2-4-8(11)5-3-7/h2-5,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGESIXVBLHONGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C(O1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192997 |

Source

|

| Record name | 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-52-3 |

Source

|

| Record name | 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.